ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, LiAlH₄
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,5-a]pyridine compounds .
Scientific Research Applications
Ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry and material science.
Imidazo[1,5-a]pyrimidine: Used in the synthesis of pharmaceuticals and as a structural analog of purine bases.
Uniqueness
Ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride stands out due to its specific aminomethyl substitution, which imparts unique chemical and biological properties. This substitution enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H19Cl2N3O2 |
---|---|
Molecular Weight |
296.19 g/mol |
IUPAC Name |
ethyl 1-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H17N3O2.2ClH/c1-2-16-11(15)10-13-8(7-12)9-5-3-4-6-14(9)10;;/h2-7,12H2,1H3;2*1H |
InChI Key |
HCIMSWMIZMHOCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C2N1CCCC2)CN.Cl.Cl |
Origin of Product |
United States |
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